1,2-Dioleoyl-rac-glycerol
Overview
Description
1,2-Dioleoyl-rac-glycerol is a diacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions. It is a significant molecule in lipid biochemistry and is known for its role in activating protein kinase C forms and serving as a substrate for diacylglycerol kinases and multisubstrate lipid kinases .
Mechanism of Action
Target of Action
1,2-Dioleoyl-rac-glycerol is a form of diacylglycerol (DAG) where both acyl groups consist of the 18:1 oleoyl chain . It effectively binds the C1 domain to activate conventional protein kinase C forms . Protein kinase C is a family of protein kinases that play key roles in cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound, by binding to the C1 domain, activates conventional protein kinase C forms . This activation leads to the phosphorylation of various target proteins, initiating a cascade of intracellular events .
Biochemical Pathways
The activation of protein kinase C forms by this compound affects multiple biochemical pathways. For instance, it can influence the MAPK/ERK pathway, which plays a crucial role in the regulation of cell growth and differentiation . Additionally, it serves as a substrate for DAG kinases and multisubstrate lipid kinase , contributing to the synthesis of phosphatidic acid, a lipid second messenger involved in numerous cellular processes .
Result of Action
The activation of protein kinase C forms by this compound can lead to various molecular and cellular effects. For example, it can influence cell proliferation, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific protein kinase C isoform that is activated .
Biochemical Analysis
Biochemical Properties
1,2-Dioleoyl-rac-glycerol effectively binds the C1 domain to activate conventional protein kinase C forms . It also serves as a substrate for DAG kinases and multisubstrate lipid kinase . These interactions play a crucial role in the regulation of various biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with protein kinase C forms and DAG kinases . By activating these enzymes, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the C1 domain, which activates conventional protein kinase C forms . As a substrate for DAG kinases and multisubstrate lipid kinase, it can influence enzyme activity and induce changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activation of protein kinase C forms and DAG kinases . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various enzymes and proteins
Subcellular Localization
Given its role in activating protein kinase C forms and serving as a substrate for DAG kinases, it is likely to be found in regions of the cell where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through techniques like column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Diacylglycerol acyltransferases from plants like Vernonia and Stokesia are used to catalyze the esterification of glycerol with oleic acid, enhancing the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert it into monoacylglycerols or free fatty acids.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Monoacylglycerols, free fatty acids.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
1,2-Dioleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid biochemistry and membrane dynamics.
Biology: It plays a role in cell signaling pathways, particularly in the activation of protein kinase C.
Medicine: It is investigated for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: It is used in the production of bio-oils and as an intermediate in the synthesis of other complex lipids
Comparison with Similar Compounds
1,3-Dioleoylglycerol: Another diacylglycerol with oleic acid at the sn-1 and sn-3 positions.
1,2-Dilinoleoylglycerol: Contains linoleic acid instead of oleic acid.
1,2-Dipalmitoylglycerol: Contains palmitic acid instead of oleic acid
Uniqueness: 1,2-Dioleoyl-rac-glycerol is unique due to its specific binding affinity to the C1 domain of protein kinase C, making it a potent activator of this enzyme. Its structural configuration also allows it to serve as a versatile substrate for various lipid kinases, distinguishing it from other diacylglycerols .
Properties
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892088 | |
Record name | 1,2-Glyceryl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-61-7 | |
Record name | (±)-1,2-Diolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1,2-dioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Glyceryl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,2-DIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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